molecular formula C21H14N2O4 B3839248 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3839248
M. Wt: 358.3 g/mol
InChI Key: MUECIYDSDQFVIW-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HBNP, is a novel compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. HBNP is a pyrimidine derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit anti-inflammatory and antioxidant activity in various in vitro and in vivo studies. In addition, 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ease of synthesis, which makes it readily available for use in various lab experiments. In addition, 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, one of the limitations of 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the major areas of research is the further investigation of its anticancer activity and its potential use as an anticancer drug. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on various biological processes. Furthermore, the development of new synthetic methods for 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives may lead to the discovery of new compounds with improved properties and applications.

Scientific Research Applications

5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity against various cancer cell lines. 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In addition, 5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential applications in the field of organic electronics due to its unique electronic properties.

properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-15-10-8-13(9-11-15)12-17-19(25)22-21(27)23(20(17)26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12,24H,(H,22,25,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUECIYDSDQFVIW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(C=C4)O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC=C(C=C4)O)/C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(4-hydroxybenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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